6-fluoroisoquinolin-4-ol
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Overview
Description
6-fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoroisoquinolin-4-ol can be achieved through several methods:
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This approach involves the simultaneous installation of the isoquinoline framework and the fluorine substituent through multi-component reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoroisoquinolin-4-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-fluoroisoquinolin-4-ol has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its biological activity.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-fluoroisoquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to antibacterial effects . The compound forms complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork .
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinolin-4-ol: Similar in structure but differs in the position of the nitrogen atom in the ring.
6-fluoroisoquinolin-3-ol: Similar but with the hydroxyl group at a different position.
Uniqueness
6-fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
1785091-58-8 |
---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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